molecular formula C24H25N3O5S B14920949 2-{[3-(Ethoxycarbonyl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl]amino}-2-oxoethyl 2-methylquinoline-4-carboxylate

2-{[3-(Ethoxycarbonyl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl]amino}-2-oxoethyl 2-methylquinoline-4-carboxylate

Cat. No.: B14920949
M. Wt: 467.5 g/mol
InChI Key: KFJQRPTVBIAWSH-UHFFFAOYSA-N
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Description

ETHYL 6-METHYL-2-[(2-{[(2-METHYL-4-QUINOLYL)CARBONYL]OXY}ACETYL)AMINO]-4,5,6,7-TETRAHYDROTHIENO[2,3-C]PYRIDINE-3-CARBOXYLATE is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon

Preparation Methods

The synthesis of ETHYL 6-METHYL-2-[(2-{[(2-METHYL-4-QUINOLYL)CARBONYL]OXY}ACETYL)AMINO]-4,5,6,7-TETRAHYDROTHIENO[2,3-C]PYRIDINE-3-CARBOXYLATE involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:

    Formation of the Quinoline Moiety: This step involves the reaction of 2-methylquinoline with appropriate reagents to introduce the carbonyl group.

    Construction of the Thienopyridine Ring: This is achieved through a series of cyclization reactions, often involving sulfur-containing reagents.

    Functional Group Modifications:

Industrial production methods typically involve optimizing these reactions for scale, ensuring high yield and purity of the final product. This often includes the use of catalysts and controlled reaction conditions to enhance efficiency.

Chemical Reactions Analysis

ETHYL 6-METHYL-2-[(2-{[(2-METHYL-4-QUINOLYL)CARBONYL]OXY}ACETYL)AMINO]-4,5,6,7-TETRAHYDROTHIENO[2,3-C]PYRIDINE-3-CARBOXYLATE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions, often using hydrogen gas and a palladium catalyst, can convert the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the quinoline moiety, where halogen atoms are replaced by nucleophiles like amines or thiols.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas), and nucleophiles (e.g., amines). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

ETHYL 6-METHYL-2-[(2-{[(2-METHYL-4-QUINOLYL)CARBONYL]OXY}ACETYL)AMINO]-4,5,6,7-TETRAHYDROTHIENO[2,3-C]PYRIDINE-3-CARBOXYLATE has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of ETHYL 6-METHYL-2-[(2-{[(2-METHYL-4-QUINOLYL)CARBONYL]OXY}ACETYL)AMINO]-4,5,6,7-TETRAHYDROTHIENO[2,3-C]PYRIDINE-3-CARBOXYLATE involves its interaction with specific molecular targets. These targets often include enzymes and receptors that play crucial roles in biological processes. The compound’s quinoline moiety is known to interact with DNA and proteins, potentially inhibiting their function and leading to therapeutic effects.

Comparison with Similar Compounds

Similar compounds to ETHYL 6-METHYL-2-[(2-{[(2-METHYL-4-QUINOLYL)CARBONYL]OXY}ACETYL)AMINO]-4,5,6,7-TETRAHYDROTHIENO[2,3-C]PYRIDINE-3-CARBOXYLATE include other quinoline and thienopyridine derivatives. These compounds share structural similarities but differ in their functional groups and specific biological activities. Examples include:

    Quinoline Derivatives: Such as chloroquine and quinine, which are used as antimalarial drugs.

    Thienopyridine Derivatives: Such as clopidogrel, which is used as an antiplatelet medication.

The uniqueness of ETHYL 6-METHYL-2-[(2-{[(2-METHYL-4-QUINOLYL)CARBONYL]OXY}ACETYL)AMINO]-4,5,6,7-TETRAHYDROTHIENO[2,3-C]PYRIDINE-3-CARBOXYLATE lies in its specific combination of functional groups and its potential for diverse applications in various fields of research and industry.

Properties

Molecular Formula

C24H25N3O5S

Molecular Weight

467.5 g/mol

IUPAC Name

ethyl 6-methyl-2-[[2-(2-methylquinoline-4-carbonyl)oxyacetyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate

InChI

InChI=1S/C24H25N3O5S/c1-4-31-24(30)21-16-9-10-27(3)12-19(16)33-22(21)26-20(28)13-32-23(29)17-11-14(2)25-18-8-6-5-7-15(17)18/h5-8,11H,4,9-10,12-13H2,1-3H3,(H,26,28)

InChI Key

KFJQRPTVBIAWSH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCN(C2)C)NC(=O)COC(=O)C3=CC(=NC4=CC=CC=C43)C

Origin of Product

United States

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